SNAr Reactivity vs. Mono-Methyl Analog
The target compound's 2,5-dimethyl substitution pattern confers differential SNAr reactivity at the 4-chloro position compared to the 4-chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine analog (CAS 957035-38-0). The presence of an additional methyl group at the 5-position increases electron density on the pyrimidine ring, which is expected to moderate the electrophilicity of the 4-chloro site relative to the mono-methyl analog [1]. This electronic modulation provides a distinct kinetic window for selective derivatization when building focused libraries of pyrazolopyrimidine-based kinase inhibitors [2].
| Evidence Dimension | SNAr reactivity (relative electrophilicity at 4-chloro position) |
|---|---|
| Target Compound Data | 4-Chloro substitution on 2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine core; electron-donating 2,5-dimethyl substitution pattern reduces electrophilicity at C4 relative to mono-methyl analogs |
| Comparator Or Baseline | 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS 957035-38-0); 2-methyl substitution only; C8H7ClN4; MW 194.62 |
| Quantified Difference | Qualitative reactivity difference based on Hammett-type electronic effects; no direct comparative kinetic data available in public domain for this specific compound pair |
| Conditions | Based on established electronic effects of methyl substitution on pyrimidine ring SNAr reactivity; aqueous/organic biphasic or polar aprotic solvent systems (e.g., DMF, DMSO) with nucleophiles such as amines or thiols |
Why This Matters
Differential SNAr reactivity enables orthogonal synthetic strategies when building compound libraries; selecting the 2,5-dimethyl variant may reduce unwanted side reactions during coupling steps.
- [1] 0elem. 4-Chloro-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. CAS 957035-38-0. Accessed 2026. View Source
- [2] Yissum Research Development Company of the Hebrew University of Jerusalem Ltd. Pyrazole pyrimidine derivative and uses thereof. US Patent Application Publication US20190365759A1, 2019. View Source
